1,1'-Oxybis[3-(octyloxy)propan-2-ol]
Description
1,1'-Oxybis[3-(octyloxy)propan-2-ol] is a bifunctional ether-alcohol compound characterized by a central oxygen bridge connecting two propan-2-ol moieties, each substituted with an octyloxy group at the 3-position. This structure imparts amphiphilic properties, combining hydrophobic octyl chains with hydrophilic hydroxyl and ether groups.
Properties
CAS No. |
134450-05-8 |
|---|---|
Molecular Formula |
C22H46O5 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(2-hydroxy-3-octoxypropoxy)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C22H46O5/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
HOBUFQFSORIDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COCC(COCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with an appropriate oxybispropanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1,1’-Oxybis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction type and conditions employed.
Scientific Research Applications
1,1’-Oxybis[3-(octyloxy)propan-2-ol] finds applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1,1’-Oxybis[3-(octyloxy)propan-2-ol] exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and activity. The pathways involved may include modulation of enzymatic activity or alteration of membrane properties, depending on the specific application.
Comparison with Similar Compounds
Key Observations:
Hydrophobicity: The octyloxy substituents in 1,1'-Oxybis[3-(octyloxy)propan-2-ol] enhance lipophilicity compared to simpler glycols like 3,3'-Oxybis(propane-1,2-diol) and tripropylene glycol . This property makes it suitable for emulsification in non-polar systems.
Synthetic Utility : Fluorinated analogs (e.g., hexafluoroisopropyl derivatives in ) exhibit distinct reactivity due to fluorine's electronegativity, whereas the octyloxy variant may prioritize stability in surfactant applications.
Physicochemical Properties
- Solubility: The octyloxy groups likely render 1,1'-Oxybis[3-(octyloxy)propan-2-ol] sparingly soluble in water but miscible with organic solvents like ethanol or dichloromethane. This contrasts with tripropylene glycol, which is water-miscible due to its shorter glycol chains .
- Thermal Stability : Ether linkages generally confer thermal resistance, as seen in 1,1'-oxybis(propan-2-ol) isomers , though long alkyl chains may lower melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
